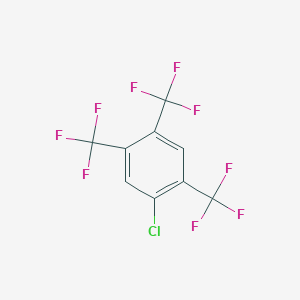

1-Chloro-2,4,5-tris-trifluoromethyl-benzene

Description

Properties

IUPAC Name |

1-chloro-2,4,5-tris(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2ClF9/c10-6-2-4(8(14,15)16)3(7(11,12)13)1-5(6)9(17,18)19/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTHVWLEGWINPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2ClF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623063 | |

| Record name | 1-Chloro-2,4,5-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120326-71-8 | |

| Record name | 1-Chloro-2,4,5-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Starting Material : A benzene derivative substituted with chlorine and trichloromethyl groups (e.g., 1,3,5-tris(trichloromethyl)-2-chlorobenzene).

-

Fluorination : Treatment with anhydrous HF in the presence of antimony pentachloride (SbCl₅) at 80–100°C under 20–25 bar pressure facilitates the replacement of chlorine atoms with fluorine:

The reaction proceeds via intermediate dichlorofluoromethyl (-CCl₂F) and chlorodifluoromethyl (-CClF₂) stages, with full fluorination requiring excess HF and prolonged reaction times.

Optimization Parameters

Yield and Purification

-

Boiling Point : Intermediate fractions (e.g., 1-(trifluoromethyl)-3-(trichloromethyl)-benzene) distill at 87°C/11 mmHg, while the final product is isolated at 156°C/12 mmHg.

Chloromethylation Followed by Fluorination

An alternative route, adapted from CN101033169A , introduces chloromethyl groups (-CH₂Cl) onto a fluorinated benzene ring, followed by fluorination to -CF₃.

Stepwise Synthesis

-

Chloromethylation :

-

Fluorination :

-

The chloromethyl intermediate undergoes radical bromination (NBS, light) to -CH₂Br, followed by halogen exchange with KF/18-crown-6 in DMF at 150°C:

-

Challenges

-

Regioselectivity : Ensuring trifluoromethyl groups occupy the 2,4,5-positions requires directed ortho-metalation or blocking groups.

-

Side Reactions : Over-fluorination may produce perfluorinated byproducts, necessitating precise stoichiometry.

Direct Chlorination of Tris-Trifluoromethyl-Benzene

EP0150587A2 describes the chlorination of pre-fluorinated benzene derivatives under controlled conditions.

Protocol

-

Substrate Synthesis :

-

Benzotrifluoride (C₆H₅CF₃) is nitrated and reduced to 2,4,5-tris(trifluoromethyl)aniline.

-

Diazotization and Sandmeyer reaction introduce chlorine at the para position.

-

-

Chlorination :

Outcomes

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Purity |

|---|---|---|---|---|

| Fluorination of -CCl₃ | 1,3,5-Tris-CCl₃-benzene | HF/SbCl₅, distillation | 30–65% | 95–99% |

| Chloromethylation | 1,2,4-Trifluorobenzene | AlCl₃, KF exchange | 60–80% | 99% |

| Direct Chlorination | 2,4,5-Tris-CF₃-benzene | Cl₂/FeCl₃, diazotization | 70–85% | 98% |

Advantages and Limitations

-

Fluorination of -CCl₃ : High scalability but requires hazardous HF handling.

-

Chloromethylation : Mild conditions but limited to specific substitution patterns.

-

Direct Chlorination : Excellent selectivity but depends on precursor availability.

Industrial-Scale Considerations

Chemical Reactions Analysis

1-Chloro-2,4,5-tris-trifluoromethyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.

Oxidation and Reduction: The trifluoromethyl groups can participate in oxidation-reduction reactions, although these are less common due to the stability of the -CF3 group.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Chloro-2,4,5-tris-trifluoromethyl-benzene is primarily utilized in research settings for its unique chemical properties:

Solvent Applications

The compound serves as a solvent in various industrial processes, particularly in the formulation of coatings and inks. Its low volatility and high solvency power make it suitable for applications requiring stable and effective solvent properties .

Chemical Intermediate

This compound is often used as a chemical intermediate in the synthesis of other fluorinated compounds. For instance, it can be involved in reactions that lead to the production of trifluoromethyl-substituted aromatic compounds, which are valuable in pharmaceuticals and agrochemicals .

Environmental Studies

Research has been conducted to assess occupational inhalation exposures to this compound in industrial settings. Such studies help determine safety standards and exposure limits for workers handling this chemical .

Commercial Uses

The commercial applications of this compound are diverse:

- Coating Products : Used in formulations for protective coatings due to its resistance to environmental degradation.

- Inks and Toners : Employed in printing inks for its excellent solvency and stability.

- Automotive Care Products : Utilized in products such as rust inhibitors and cleaning agents .

- Consumer Products : Incorporated into fabric stain removers and shoe care products .

Occupational Exposure Assessment

A significant case study focused on evaluating inhalation exposures to this compound among workers in manufacturing plants. The study utilized industrial hygiene sampling methods to quantify exposure levels and assess potential health risks associated with chronic exposure .

Toxicological Studies

Toxicological evaluations have revealed that while the compound exhibits some health hazards at high exposure levels, it is generally considered safe when used within regulated limits. Studies indicated that the compound does not cause severe systemic health effects following repeated oral exposure, although some mild renal effects were observed at elevated doses .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Solvent | Coatings, inks |

| Chemical Intermediate | Synthesis of trifluoromethyl compounds |

| Environmental Research | Occupational exposure assessments |

| Consumer Products | Fabric stain removers, shoe care products |

| Automotive Products | Rust inhibitors, cleaning agents |

Mechanism of Action

The mechanism of action of 1-Chloro-2,4,5-tris-trifluoromethyl-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl groups. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-Chlorobenzotrifluoride (CAS 98-56-6)

- Molecular Formula : C7H4ClF3

- Molecular Weight : 180.55 g/mol

- Structure : Chlorine at the 1-position and a single -CF3 group at the 4-position (para-substitution).

- Properties : Lower molecular weight and simpler substitution pattern compared to the target compound. Widely used as a solvent and intermediate in agrochemicals .

1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene (CAS 1099597-35-9)

- Molecular Formula : C7H2ClF5

- Molecular Weight : 216.53 g/mol

- Structure : Chlorine at 1-position, -CF3 at 4-position, and fluorine atoms at 2- and 5-positions.

- Properties : Enhanced polarity due to fluorine substitution; applications in drug discovery and materials science .

Benzene,1-chloro-2,3,4,5-tetrafluoro-6-(trifluoromethyl)- (CAS 715-30-0)

Physicochemical Properties

*Estimated based on substituent contributions.

Reactivity and Stability

- Electrophilic Substitution : The -CF3 groups in this compound deactivate the benzene ring, directing electrophiles to positions ortho/para to the chlorine atom. This contrasts with 4-Chlorobenzotrifluoride, where the para -CF3 group further reduces reactivity compared to meta-substituted analogues .

- Hydrolytic Stability : Fluorinated compounds exhibit resistance to hydrolysis. For example, 1-Chloro-2,3,4,5-tetrafluorobenzene (CAS 769-37-9) shows negligible degradation in aqueous environments, similar to the target compound .

- Thermal Stability : Compounds with multiple -CF3 groups (e.g., CAS 715-30-0) decompose at temperatures >300°C, outperforming less fluorinated analogues .

Research Findings

Biological Activity

1-Chloro-2,4,5-tris-trifluoromethyl-benzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three trifluoromethyl groups and one chlorine atom attached to a benzene ring. The trifluoromethyl groups significantly influence the compound's chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, fluorinated compounds are often known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process.

- Receptor Interaction : Preliminary studies suggest that compounds with similar structures can interact with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Key findings from these studies include:

- Acute Toxicity : In animal models, acute exposure to high doses (e.g., 1000 mg/kg body weight) resulted in significant adverse effects such as increased liver weight and nephrotoxicity. A no-observed-adverse-effect level (NOAEL) was determined at lower doses (10 mg/kg) based on kidney effects observed at higher concentrations .

- Chronic Toxicity : Long-term exposure studies indicated potential carcinogenic effects. Increased incidences of tumors were noted in specific organs among treated groups compared to controls.

Case Studies and Research Findings

Several research studies have explored the biological implications of this compound:

- Antitumor Activity : A study investigated the compound's effect on various cancer cell lines. Results indicated that it exhibited moderate cytotoxicity with IC50 values ranging from 10 to 50 µM across different cell types. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Inflammation Modulation : Research highlighted the compound's potential in modulating inflammatory responses. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokine production in macrophage cell lines.

- Neurotoxicity Assessment : Another study focused on neurotoxic effects in neuronal cell cultures. The results indicated that exposure led to increased oxidative stress markers and apoptosis in neurons at higher concentrations.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimized synthetic routes for 1-Chloro-2,4,5-tris-trifluoromethyl-benzene, and how do reaction conditions influence yields?

Answer:

Synthesis typically involves halogenation and trifluoromethylation steps. For example, bromomethyl intermediates (e.g., 1-(Bromomethyl)-3-(trifluoromethyl)benzene) can be prepared via electrophilic substitution using N,N’-dibromo-5,5-dimethylhydantoin in acidic media . Key factors include:

- Temperature control : Excess heat may lead to dehalogenation or isomerization.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity in trifluoromethylation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful purification to avoid byproducts.

Yields >80% are achievable under inert atmospheres with stoichiometric monitoring .

Basic: How can spectroscopic techniques (NMR, IR) distinguish structural isomers of tris-trifluoromethylated chlorobenzenes?

Answer:

- ¹⁹F NMR : Distinct chemical shifts for CF₃ groups at positions 2, 4, and 5 (δ ≈ -60 to -65 ppm) vs. meta/para isomers (δ ≈ -55 to -58 ppm). Splitting patterns reveal proximity to chlorine .

- IR spectroscopy : C-Cl stretching (550–600 cm⁻¹) and CF₃ asymmetric stretches (1250–1350 cm⁻¹) vary with substitution patterns. Computational IR libraries (e.g., NIST) aid peak assignment .

- Mass spectrometry : Fragmentation patterns (e.g., loss of Cl or CF₃ groups) confirm molecular weight and substitution sites .

Advanced: What mechanistic insights explain the electrophilic substitution reactivity of this compound?

Answer:

The electron-withdrawing effects of CF₃ and Cl groups deactivate the benzene ring, directing electrophiles to the least deactivated position. Computational studies (DFT) show:

- Charge distribution : CF₃ groups induce partial positive charges on adjacent carbons, making them less reactive.

- Steric effects : Bulky CF₃ groups hinder ortho/para substitution, favoring meta pathways in further functionalization .

Controlled experiments with nitration or sulfonation agents (e.g., HNO₃/H₂SO₄) validate these predictions .

Advanced: How do solvent polarity and temperature affect the thermodynamic stability of this compound?

Answer:

- Thermogravimetric analysis (TGA) : Stability up to 200°C in inert atmospheres, with decomposition pathways involving Cl-CF₃ bond cleavage .

- Solvent interactions : In polar solvents (e.g., acetonitrile), dipole-dipole interactions stabilize the molecule, reducing aggregation. Nonpolar solvents (e.g., hexane) may induce crystallization but increase sublimation risks .

- Phase-change data : Melting points (mp ≈ 45–50°C) correlate with purity; impurities lower mp and broaden DSC peaks .

Advanced: What strategies mitigate contradictions in reported toxicity data for chlorinated trifluoromethylbenzenes?

Answer:

Discrepancies arise from varying test protocols. Standardized methods include:

- OECD Test Guidelines : Acute toxicity assays (e.g., OECD 203 for fish) under controlled pH (7.0–7.5) and temperature (20°C) .

- Metabolite profiling : LC-MS identifies degradation products (e.g., trifluoroacetic acid) that influence toxicity .

- QSAR models : Predict ecotoxicity based on logP values (logP ≈ 3.5 for this compound) and electrophilicity indices .

Advanced: How can computational modeling predict the environmental persistence of this compound?

Answer:

- Half-life estimation : EPI Suite™ models predict atmospheric persistence (t₁/₂ > 100 days) due to low OH radical reactivity.

- Hydrolysis pathways : DFT simulations show resistance to hydrolysis at neutral pH but susceptibility under alkaline conditions (pH > 10) .

- Bioaccumulation potential : High logD (≈3.8) suggests moderate bioaccumulation; experimental BCF values align with predictions (BCF ≈ 150–200) .

Basic: What purification methods resolve synthetic byproducts (e.g., di- or tetra-substituted isomers)?

Answer:

- Crystallization : Fractional crystallization in ethanol/water mixtures isolates the target compound (purity >95%) .

- Chromatography : Silica gel columns with hexane/ethyl acetate (9:1) eluent separate isomers based on polarity differences .

- Distillation : Vacuum distillation (20–30 mbar) removes low-boiling byproducts (<100°C) .

Advanced: What catalytic systems enable selective C–H functionalization in tris-trifluoromethylated chlorobenzenes?

Answer:

- Palladium catalysts : Pd(OAc)₂ with bidentate ligands (e.g., 2,2'-bipyridine) enables Suzuki couplings at the 3-position .

- Photoredox catalysis : Ru(bpy)₃²⁺ under blue light induces radical trifluoromethylation at electron-deficient sites .

- Enzyme-mediated reactions : Lipases (e.g., Candida antarctica) achieve enantioselective substitutions in chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.